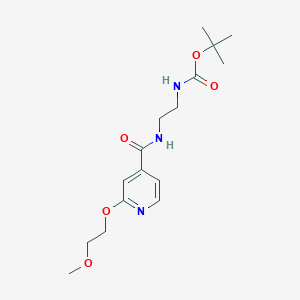

Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl (2-(2-(2-methoxyethoxy)isonicotinamido)ethyl)carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as pesticides, fungicides, herbicides, and pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis .Scientific Research Applications

Foldamer Study Precursor

The compound has been identified as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This research aims to explore the possibilities of creating foldamers, which are oligomers that adopt well-defined secondary structures, akin to those found in natural peptides and proteins. The study demonstrates the compound's role in facilitating the understanding and development of novel foldamer structures (Abbas et al., 2009).

Synthetic Intermediate for Biologically Active Compounds

Another significant application of tert-butyl derivatives is as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This research highlights a rapid synthetic method for the compound, emphasizing its critical role in medicinal chemistry (Zhao et al., 2017).

Directed Lithiation Studies

The compound has been used in directed lithiation studies, demonstrating its utility in synthetic organic chemistry. Directed lithiation refers to the selective introduction of a lithium atom into an organic molecule, facilitated by a directing group. This process is crucial for creating various substituted products, highlighting the compound's versatility in complex synthetic pathways (Smith et al., 2013).

Cyclization to Synthesize Indoles

Research has also focused on cyclizing tert-butyl carbamates to synthesize indoles with oxygen-bearing substituents. This process involves creating complex molecules with significant potential in pharmaceuticals and materials science. The study showcases the compound's application in synthesizing indoles, which are critical to many biological molecules (Kondo et al., 1997).

Intermediate for Polymer Synthesis

Tert-butyl carbamates have been used as intermediates in the synthesis of polymers with potential antioxidant properties. This application demonstrates the compound's role in developing new materials with enhanced stability and performance, especially in contexts where resistance to thermal oxidation is crucial (Pan et al., 1998).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, carbamate pesticides work by inhibiting the enzyme acetylcholinesterase, disrupting nerve impulse transmission in insects . Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action.

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(21)19-8-7-18-14(20)12-5-6-17-13(11-12)23-10-9-22-4/h5-6,11H,7-10H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFYDCFOCTKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)

![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)

![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)

![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)

![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)

![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)

![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)

![2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2956816.png)